molecular formula C8H4F3NO B11806805 3,3,7-Trifluoroindolin-2-one

3,3,7-Trifluoroindolin-2-one

Cat. No.: B11806805
M. Wt: 187.12 g/mol
InChI Key: UPWHBHPSEJYCDB-UHFFFAOYSA-N
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Description

3,3,7-Trifluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. The presence of trifluoromethyl groups in its structure enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7-Trifluoroindolin-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yields.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3,7-Trifluoroindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex fluorinated indole derivatives.

    Reduction: Reduction reactions can modify the trifluoromethyl groups, leading to different functionalized products.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

3,3,7-Trifluoroindolin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential as a pharmaceutical intermediate is explored for developing drugs with enhanced stability and efficacy.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,7-Trifluoroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential.

Comparison with Similar Compounds

  • 3,3-Difluoroindolin-2-one
  • 3,3,7-Trifluoroindole
  • 3,3,7-Trifluoroindole-2-carboxylic acid

Comparison: Compared to similar compounds, 3,3,7-Trifluoroindolin-2-one stands out due to its unique trifluoromethylation pattern, which imparts distinct chemical and biological properties. The presence of three trifluoromethyl groups enhances its stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H4F3NO

Molecular Weight

187.12 g/mol

IUPAC Name

3,3,7-trifluoro-1H-indol-2-one

InChI

InChI=1S/C8H4F3NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13)

InChI Key

UPWHBHPSEJYCDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C2(F)F

Origin of Product

United States

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